Magnesium ATP

描述

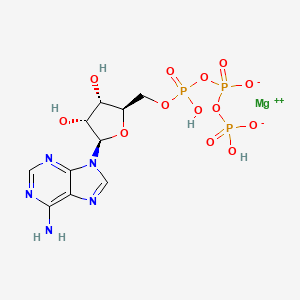

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

1476-84-2 |

|---|---|

分子式 |

C10H16MgN5O13P3 |

分子量 |

531.49 g/mol |

IUPAC 名称 |

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |

InChI 键 |

KLHMIKHPGKEVJX-MCDZGGTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |

其他CAS编号 |

1476-84-2 |

Pictograms |

Irritant |

同义词 |

Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |

产品来源 |

United States |

Structural and Conformational Aspects of Magnesium Atp Complexes

Coordination Chemistry of Magnesium with ATP

The formation of the Mg-ATP complex involves the coordination of the magnesium ion to specific sites on the ATP molecule, leading to a defined geometric arrangement that is essential for its biological function.

Primary Coordination Sites: Beta- and Gamma-Phosphate Groups

The primary sites for magnesium coordination on the ATP molecule are the oxygen atoms of the β- and γ-phosphate groups. microbialcell.com This interaction is critical for neutralizing the negative charges on the triphosphate chain, which facilitates the binding of ATP to enzyme active sites. In many ATP-dependent enzymes, such as kinases and ATPases, Mg-ATP is the true substrate, as the unchelated ATP is often a poor fit due to electrostatic repulsion. The coordination with the β- and γ-phosphates stabilizes the triphosphate chain and is a key factor in the enzymatic activity. While the β and γ phosphates are the most likely interaction points in enzyme-bound ATP, in the absence of enzymes, the α, β, and γ phosphates are all expected to be involved in Mg²⁺ association. acs.org

Potential Interactions with Adenine (B156593) Moiety

While the phosphate (B84403) chain is the principal site of interaction, there is evidence suggesting potential interactions between the magnesium ion and the adenine moiety of ATP. mpg.de Gas-phase studies using mass spectrometry have indicated the presence of phosphate-Mg-adenine interactions in Mg-ATP and Mg-ADP complexes. Quantum mechanics calculations have further supported this, revealing a stable structure for the [ADP-3H+Mg]⁻ ion that includes a bond between magnesium and the N7 atom of adenine. In aqueous solutions, it has been proposed that a "closed form" of the [MgATP]²⁻ complex can exist, where the magnesium ion interacts with both the phosphate oxygen atoms and, via a water molecule, with a nitrogen atom of the adenine ring. acs.orgarxiv.org However, this closed form is considered to be less prevalent than the "open form" where interaction is limited to the phosphate groups. acs.org

Coordination Geometry: Tetragonal Bipyramidal/Octahedral Arrangements

The coordination of Mg²⁺ with ATP typically results in a hexacoordinate complex, where the magnesium ion is bound to six ligands. This arrangement commonly adopts a tetragonal bipyramidal or octahedral geometry. diva-portal.orguni-konstanz.de In this configuration, the magnesium ion has a distinct preference for oxygen donor ligands, with a typical coordination distance to oxygen of approximately 2.0 Å. diva-portal.orguni-konstanz.de The six coordination sites are usually occupied by oxygen atoms from the phosphate groups of ATP and water molecules. For instance, a common arrangement involves the Mg²⁺ ion coordinating with four oxygen atoms from ATP and two water molecules. This specific geometry is crucial for the catalytic function of enzymes, as it orients the ATP molecule correctly within the active site for phosphoryl transfer reactions. diva-portal.org

Conformational States and Isomers of Magnesium ATP

The interaction between magnesium and ATP is not static; rather, it exists in a dynamic equilibrium involving various conformational states and isomers.

Dynamic Binding Equilibria of Magnesium with ATP

In aqueous solution, the binding of magnesium to ATP is a dynamic process characterized by an equilibrium between different chelation geometries. acs.org The two predominant forms are a bidentate complex, where Mg²⁺ coordinates with the terminal β- and γ-phosphate groups, and a tridentate complex, involving all three phosphate groups. acs.orgacs.org These two states are nearly equal in energy but are separated by a significant energy barrier. acs.org The dynamic exchange between these forms is measurable by techniques such as ³¹P-NMR and is a critical aspect of the biological function of Mg-ATP. This equilibrium can be influenced by the concentration of Mg²⁺, with different Mg²⁺-ATP complexes such as [MgATP]²⁻ and Mg₂ATP forming at varying concentration ratios. acs.orgarxiv.org

Identification of Distinct Coordination Modes in Solution

Several distinct coordination modes of Mg-ATP have been identified in solution. acs.org The primary distinction lies between bidentate and tridentate coordination with the phosphate chain. acs.orgacs.org In bidentate coordination (C2), the magnesium ion is bound to the β- and γ-phosphates, while in tridentate coordination (C3), it interacts with the α-, β-, and γ-phosphates. acs.org Molecular dynamics simulations and experimental data have revealed a diverse range of both transient and stable coordination arrangements. researchgate.net The most stable states are those involving coordination with two or three oxygens from the triphosphate group. researchgate.net The existence of these different coordination modes highlights the conformational flexibility of the Mg-ATP complex, which is essential for its interaction with a wide variety of enzymes.

Influence of Magnesium on ATP Conformation in Enzymatic Active Sites

The binding of a magnesium ion (Mg²⁺) to adenosine (B11128) triphosphate (ATP) is a critical event that profoundly influences the conformation of the ATP molecule, particularly within the constrained environment of an enzyme's active site. This interaction is not merely a passive charge neutralization but an active process that correctly orients the ATP molecule for catalysis. wikipedia.org In its biologically active form, ATP is almost always complexed with Mg²⁺, forming Mg-ATP. wikipedia.org This complexation is essential for the function of over 300 enzymes, including all enzymes that utilize or synthesize ATP. wikipedia.org

The primary role of the Mg²⁺ ion is to coordinate with the oxygen atoms of the β- and γ-phosphate groups of ATP. This interaction neutralizes the dense negative charges of the polyphosphate chain, which would otherwise create electrostatic repulsion with negatively charged residues in the enzyme's active site. This charge neutralization facilitates the proper binding of ATP to the enzyme. researchgate.net The binding of the divalent cation strongly affects how ATP interacts with various proteins, and the presence of Mg²⁺ is known to regulate the activity of kinases. wikipedia.org

Recent research on the enzyme adenylate kinase provides a detailed example of magnesium's influence. In the absence of Mg²⁺, the building blocks for the reaction (ADP and AMP) are positioned suboptimally within the active site. umu.se Structural studies revealed that without magnesium, the crucial reaction angle for phosphoryl transfer is approximately 135°. However, the introduction of Mg²⁺ induces a significant conformational rearrangement of the substrates. The magnesium ion, coordinated within the active site, causes a 30° adjustment in the reaction angle, bringing it to an optimal geometry of about 168° to 170° for the nucleophilic attack. umu.se This precise positioning dramatically increases the rate of ATP production, demonstrating that small changes in molecular geometry, induced by the magnesium cofactor, can have a massive catalytic effect. umu.se

This Mg²⁺-induced conformational change is linked to larger-scale dynamics within the enzyme, affecting the opening and closing of protein domains or "lids" that control substrate access and product release. Therefore, the magnesium ion acts as a linchpin, not only stabilizing the ATP molecule but also ensuring its conformation is primed for the specific chemical reaction catalyzed by the enzyme.

Table 1: Influence of Magnesium on ATP Conformation in Adenylate Kinase

| Parameter | Without Mg²⁺ | With Mg²⁺ | Significance |

|---|---|---|---|

| Reaction Angle | ~135° | ~168°-170° umu.se | The ~30° shift optimizes the geometry for phosphoryl transfer, dramatically increasing catalytic efficiency. umu.se |

| Substrate Conformation | Suboptimal | Optimal for catalysis | Mg²⁺ induces a conformational rearrangement of the substrates to prime them for nucleophilic attack. |

| Enzyme Dynamics | Slower lid opening/closing | Facilitated opening of enzyme lids post-reaction | Affects the rates of substrate binding and product release. |

| Catalytic Activity | Substantially reduced | High umu.se | The precise orientation of the Mg-ATP complex is essential for the high catalytic rates required in cellular metabolism. umu.se |

This compound in Polyphosphate Stability

Role in Stabilizing DNA and RNA Synthesis Precursors

Magnesium, complexed with ATP, plays a fundamental role in maintaining the stability of all polyphosphate compounds within the cell, a category that critically includes the precursors for DNA and RNA synthesis. wikipedia.org The synthesis of nucleic acids involves the polymerization of nucleoside triphosphates (NTPs for RNA and dNTPs for DNA), which, like ATP, possess a negatively charged triphosphate tail. The Mg²⁺ ion is essential for stabilizing these precursor molecules, making them suitable substrates for DNA and RNA polymerases. wikipedia.org

The primary mechanism of stabilization involves the interaction of the positively charged Mg²⁺ ion with the negatively charged phosphate groups of the nucleotide precursors. mdpi.com This interaction neutralizes electrostatic repulsion, lending stability to the molecule's structure. mdpi.com This "protective effect" is crucial for maintaining the structural integrity of the precursors and for facilitating their interaction with the enzymes responsible for nucleic acid synthesis. mdpi.com The binding of Mg²⁺ to DNA and RNA has been shown to increase their structural stability, as observed by higher melting temperatures. wikipedia.org

Furthermore, magnesium is an essential cofactor for virtually all enzymes involved in DNA processing, including replication and repair. In these enzymatic reactions, the function of Mg²⁺ is not merely related to charge neutralization but is highly specific and critical for the high fidelity of DNA synthesis. Many enzymes that catalyze reactions on nucleic acids, such as DNA and RNA polymerases, utilize two Mg²⁺ ions in their active sites. researchgate.net This two-metal-ion mechanism is believed to enhance substrate recognition and catalytic specificity, ensuring the correct nucleotide is incorporated. researchgate.netoup.com The precise coordination of the two Mg²⁺ ions, often at a distance of 3 to 4 Å, is optimal for facilitating the phosphoryl transfer reaction that lies at the heart of DNA and RNA synthesis. oup.com

Therefore, the Mg-ATP complex is not only the cell's primary energy currency but also a key player, along with other Mg-NTPs, in providing stable and correctly configured building blocks for the synthesis and maintenance of the genetic material. wikipedia.org

Table 2: Role of Magnesium in Nucleic Acid Synthesis

| Process | Key Enzymes | Role of Magnesium (Mg²⁺) |

|---|---|---|

| DNA Replication | DNA Polymerases | Essential cofactor for catalytic activity and ensuring high fidelity of synthesis. Stabilizes dNTP precursors. wikipedia.org |

| RNA Synthesis (Transcription) | RNA Polymerases wikipedia.org | Required cofactor for the polymerization process. wikipedia.org Stabilizes NTP precursors. wikipedia.org |

| DNA Repair | DNA Ligases, Endonucleases mdpi.com | Required cofactor for enzymes in nucleotide excision repair, base excision repair, and mismatch repair. mdpi.com |

| General Nucleic Acid Stability | N/A | Neutralizes negative charge on the phosphate backbone, stabilizing the structure of DNA and RNA. wikipedia.orgmdpi.com |

Table of Compounds

| Compound Name |

|---|

| Adenosine diphosphate (B83284) (ADP) |

| Adenosine monophosphate (AMP) |

| Adenosine triphosphate (ATP) |

| Deoxyadenosine triphosphate (dATP) |

| Deoxynucleoside triphosphates (dNTPs) |

| Magnesium (Mg²⁺) |

| This compound (Mg-ATP) |

Enzymatic Catalysis and Mechanistic Roles of Magnesium Atp

General Principles of Magnesium as an Essential Cofactor

Magnesium ions (Mg²⁺) are indispensable cofactors for a vast array of enzymes, particularly those involved in phosphoryl transfer reactions. The biological activity of adenosine (B11128) triphosphate (ATP) is intrinsically linked to magnesium, with estimates suggesting that over 90% of cellular ATP exists as a Mg²⁺-ATP complex. diva-portal.orgmdpi.com The high cellular abundance and favorable physicochemical properties of Mg²⁺, such as its high charge density and small ionic radius, allow it to function as a potent Lewis acid. diva-portal.org This property is central to its catalytic role, where it enhances the electrophilicity of the phosphorus atoms in the phosphate (B84403) chain of ATP. libretexts.org

Electrostatic Activation of Substrates by Magnesium

A primary function of Mg²⁺ in enzymatic catalysis is the electrostatic activation of substrates like ATP. scilifelab.se By coordinating with the negatively charged oxygen atoms of the phosphate groups, the magnesium ion effectively neutralizes some of the negative charge and pulls electron density away from the phosphorus atom. libretexts.org This process, often termed electrostatic catalysis, significantly increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. diva-portal.orglibretexts.org Without this interaction with a metal ion, the negatively charged phosphate group would be a poor electrophile, shielded from incoming nucleophiles. libretexts.org In many enzymes, the Mg²⁺ ion is positioned in the active site to interact with the non-bridging phosphate oxygens of the substrate, thereby facilitating this crucial activation. libretexts.org This electrostatic stabilization is a key factor in how enzymes can dramatically accelerate phosphoryl transfer reactions. oup.com

Magnesium-Induced Conformational Changes in Enzymes

The binding of the Mg²⁺-ATP complex can induce significant conformational changes in enzymes, which are often essential for catalysis. researchgate.net These structural rearrangements can bring catalytic residues into the correct orientation, close the active site to exclude water and prevent non-productive hydrolysis, and properly align the substrates for reaction. elifesciences.org For instance, in adenylate kinase, the binding of Mg²⁺-ATP and AMP triggers large-scale conformational changes, including the closure of "lid" domains over the active site. pnas.org This creates a highly specific environment that is required for the phosphoryl transfer to occur efficiently. Molecular dynamics simulations have shown that in the absence of Mg²⁺, the active site and the donor phosphoryl group are much more flexible and less likely to adopt a productive conformation. The binding of Mg²⁺ restricts the mobility of key structural elements, such as the Gly-rich loop in protein kinase A, which closes over the active site. acs.org

Optimization of Active Site Geometry for Phosphoryl Transfer

Magnesium plays a critical role in optimizing the geometry of the enzyme's active site for the phosphoryl transfer reaction. The coordination of Mg²⁺ with the phosphate groups of ATP and the enzyme itself helps to precisely position the substrates for an efficient nucleophilic attack. Recent studies on adenylate kinase have revealed that Mg²⁺ induces a conformational rearrangement of the bound substrates, resulting in a significant adjustment of the reaction angle for phosphoryl transfer. diva-portal.orgresearchgate.net This adjustment, a shift of approximately 30 degrees, primes the substrates for the nucleophilic attack, moving the reaction angle closer to the optimal geometry of the transition state. diva-portal.org In the absence of Mg²⁺, the reaction angle is suboptimal, which contributes to a significantly lower catalytic activity. This demonstrates that beyond simple electrostatic effects, Mg²⁺ actively participates in creating the ideal geometric arrangement within the active site to facilitate catalysis.

Role in Weakening O-P Bonds to Facilitate Phosphate Transfer

The interaction of Mg²⁺ with ATP not only activates the phosphorus atom but also contributes to the weakening of the phosphoanhydride bonds, specifically the bond between the β- and γ-phosphates (Pβ-O-Pγ) or the α- and β-phosphates (Pα-O-Pβ). By forming a chelate with the β- and γ-phosphate groups, the Mg²⁺ ion elongates the terminal bridging P-O bond. This elongation signifies a weakening of the bond, which lowers the energy barrier for its cleavage during phosphoryl transfer. Theoretical studies suggest that a direct electrophilic attack of the Mg²⁺ ion towards a bridging oxygen atom is a possible mechanism that facilitates the cleavage of the terminal phosphate group. This role is crucial for reactions where a phosphoryl group is transferred from ATP to a substrate, as it makes the scissile bond more labile and easier to break upon nucleophilic attack.

Magnesium ATP in Key Phosphoryl Transfer Reactions

Adenylate Kinase Catalysis of ATP Synthesis

Adenylate kinase (AK) is a vital enzyme in cellular energy homeostasis that catalyzes the reversible phosphoryl transfer reaction: Mg²⁺·ATP + AMP ⇌ Mg²⁺·ADP + ADP. This reaction is fundamental for maintaining the balance of adenine (B156593) nucleotides in the cell. mdpi.com The catalytic activity of adenylate kinase is critically dependent on the presence of magnesium ions. news-medical.net

The role of Mg²⁺ in the AK catalytic cycle is multifaceted. Firstly, it is essential for the proper binding and orientation of the nucleotide substrates, ATP and AMP, within the active site. The binding of Mg²⁺-ATP induces significant conformational changes in the enzyme, leading to the closure of the active site lids. pnas.org This sequestration of the substrates from the bulk solvent is crucial to prevent the wasteful hydrolysis of ATP and to create a catalytically competent state. elifesciences.org

Secondly, Mg²⁺ plays a direct role in the chemical step of phosphoryl transfer. It acts as an electrophilic catalyst, neutralizing the negative charges on the phosphate groups of ATP and increasing the electrophilicity of the γ-phosphorus atom, making it more susceptible to nucleophilic attack by the phosphate group of AMP. libretexts.org Furthermore, structural and computational studies have shown that Mg²⁺ is instrumental in optimizing the geometry of the reactants for catalysis. diva-portal.org It induces a conformational rearrangement of the bound substrates, adjusting the angle of nucleophilic attack by about 30 degrees to a more optimal configuration for the reaction to proceed. diva-portal.org In the reactant state (RS), the Mg²⁺ ion is coordinated to the β- and γ-phosphates of ATP. diva-portal.org Following the phosphoryl transfer, in the product state (PS), the Mg²⁺ ion bridges the β-phosphates of the two newly formed ADP molecules. diva-portal.org This coordination pattern supports a direct transfer of the γ-phosphoryl group from ATP to AMP. diva-portal.org

Kinetic studies have also revealed that adenylate kinase can be activated by the direct binding of a magnesium ion to the enzyme itself, in addition to the Mg²⁺ complexed with ATP. This suggests a more complex regulatory role for Mg²⁺, where its concentration can modulate the enzyme's activity.

| Enzyme | Reaction Catalyzed | Role of this compound | Key Findings |

| Adenylate Kinase (AK) | Mg²⁺·ATP + AMP ⇌ Mg²⁺·ADP + ADP | Essential cofactor for substrate binding, conformational changes, and catalysis. | Induces a ~30° adjustment in the reaction angle for optimal phosphoryl transfer. diva-portal.org Facilitates direct phosphoryl transfer from ATP to AMP. diva-portal.org Enzyme activity is enhanced by direct Mg²⁺ binding in addition to Mg²⁺-ATP. |

ATP Synthase Mechanisms and Transition State Formation

The synthesis of adenosine triphosphate (ATP) by ATP synthase is a fundamental process in cellular energy metabolism. Magnesium ions are critically involved, not merely as a component of the final product, MgATP, but as an active participant in the catalytic mechanism. The substrates for ATP synthase are considered to be free ADP, free inorganic phosphate (Pi), free Mg2+, and protons, which collectively yield the product, MgATP. The catalytic cycle involves significant conformational changes driven by proton motive force, but the chemical synthesis within the catalytic site is a distinct, magnesium-dependent process.

Role in ADP Phosphorylation and Pi Coordination

Magnesium plays a pivotal role in the formation of the transition state during the phosphorylation of adenosine diphosphate (B83284) (ADP). researchgate.net Evidence from studies using orthovanadate (Vi), a phosphate analog, indicates that Mg2+ is essential for creating the transition state complex. researchgate.net This role involves the preferential coordination of the magnesium ion with the inorganic phosphate (Pi) and the repositioning of the P-loop, a conserved motif in the enzyme's catalytic site. researchgate.net This rearrangement brings a nonpolar alanine (B10760859) residue (alanine 158) into the catalytic pocket, a crucial step for the synthesis of ATP. researchgate.net Interestingly, while ADP facilitates the formation of this transition state, it is not strictly essential for it, highlighting the central role of Mg2+ and Pi coordination. researchgate.net The deprotonation of both ADP and phosphate, facilitated by the pH difference across the mitochondrial inner membrane, further enables this Mg-dependent mechanism.

Magnesium Isotope Effects in ATP Synthesis

A profound catalytic effect of magnesium is demonstrated by studies on its isotopes. The enzymatic activity of ATP synthase is two to three times higher when it contains the 25Mg isotope, which possesses a magnetic nucleus, compared to its activity with the 24Mg or 26Mg isotopes, which have non-magnetic, spinless nuclei. acs.org This significant difference in reaction rate is known as the magnesium isotope effect. The fact that there is no discernible difference in ATP yield between the 24Mg and 26Mg isotopes confirms that this is a magnetic isotope effect (MIE) rather than a classical, mass-dependent kinetic isotope effect. acs.org This phenomenon has been observed not only in ATP synthase but also in other phosphorylating enzymes like phosphocreatine (B42189) kinase and phosphoglycerate kinase. acs.org

| Isotope | Magnetic Nucleus | Relative Enzymatic Activity |

| 25Mg | Yes | 2 to 3 times higher |

| 24Mg | No | Baseline |

| 26Mg | No | Baseline |

| This table summarizes the observed effect of magnesium isotopes on the activity of phosphorylating enzymes like ATP synthase. acs.org |

Spin-Dependent Ion-Radical Processes

The magnesium isotope effect provides unambiguous evidence that ATP synthesis is a spin-dependent ion-radical process. acs.org The proposed mechanism to explain this effect involves a reversible electron transfer from the terminal phosphate anion of ADP to the Mg2+ ion. acs.org This initial step generates an ion-radical pair, consisting of Mg+ and a phosphate radical-anion, which can exist in either singlet or triplet spin states. acs.org

Protein Kinase Phosphorylation Mechanisms

Protein kinases are a major class of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. This phosphorylation event is a key mechanism in cellular signal transduction. The biologically active form of ATP in these reactions is the MgATP complex. uni-konstanz.de Magnesium ions are not passive cofactors; they play crucial roles in regulating kinase activity, substrate binding, and the catalytic mechanism itself. researchgate.netresearchgate.net

Mg2+ Regulation of Kinase Activity and ATP Binding Affinity

Magnesium ions significantly enhance the binding affinity of ATP to protein kinases. researchgate.netresearchgate.net Molecular dynamics simulations and affinity analyses show that the binding-free energies of ATP to kinase active sites are lower in the presence of Mg2+ ions, an effect primarily attributed to favorable electrostatic interactions. researchgate.netresearchgate.net The positively charged Mg2+ ions act as an electrostatic bridge, linking the negatively charged phosphate tail of ATP to the kinase's active site. researchgate.net

Beyond its role in forming the essential ATP-Mg chelate, the concentration of free Mg2+ can regulate kinase activity. For some kinases, such as the oncoprotein v-Fps, increasing the concentration of free Mg2+ (beyond what is needed to form the ATP-Mg complex) dramatically increases the reaction rate. acs.org This activation is due to a large increase in the apparent affinity for the MgATP substrate. acs.org For example, in v-Fps, the affinity for MgATP was enhanced by at least 80-fold in the presence of a second, activating magnesium ion. acs.org Similarly, the activity of IL-2-inducible T cell kinase (ITK) increases with millimolar changes in Mg2+ concentration, suggesting a conserved regulatory paradigm for kinase function.

| Enzyme | Free [Mg2+] | Apparent Km for ATP-Mg | Fold Enhancement in Affinity |

| v-Fps Kinase Domain | 0.5 mM | 3.6 mM | ~1 |

| 10 mM | 0.22 mM | >16x | |

| Infinite (extrapolated) | 0.1 mM | >80x | |

| This table shows the effect of free magnesium concentration on the apparent affinity (Km) of the v-Fps kinase domain for its MgATP substrate, demonstrating the regulatory role of a second magnesium ion. acs.org |

Multiple Magnesium Binding Sites in Kinase Domains

The regulation of kinase activity by magnesium is often mediated by the presence of multiple Mg2+ binding sites within the kinase domain. acs.org Many kinases, including Protein Kinase A (PKA) and v-Fps, possess two distinct sites for metal chelation in their active site. acs.orgmdpi.com

Other Mg-Dependent Enzymes

The crucial role of magnesium in cellular bioenergetics extends to a multitude of enzymes beyond those directly involved in the primary ATP synthesis pathways. Magnesium, often in the form of the Mg-ATP complex, is indispensable for the catalytic activity and stability of numerous enzymes, particularly those involved in glycolysis and cellular transport.

Phosphoglycerate Kinase

Phosphoglycerate kinase (PGK) is a key glycolytic enzyme that catalyzes the reversible transfer of a phosphoryl group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (B1209933) (3-PGA) and ATP. ebi.ac.uk This reaction is one of the two ATP-generating steps in glycolysis. The presence of magnesium is an absolute requirement for PGK activity; in its absence, the enzyme is inactive. wikipedia.org

The primary role of the magnesium ion is to form a complex with the nucleotide substrate, either ATP or ADP. This Mg-nucleotide complex is the true substrate for the enzyme. The divalent cation helps to shield the negative charges on the phosphate groups, facilitating the nucleophilic attack of the ADP-β-phosphate oxygen on the 1-phosphate of 1,3-BPG. ebi.ac.ukwikipedia.org This charge stabilization is a common feature in phosphotransferase reactions. wikipedia.org

Furthermore, the binding of both the phosphoglycerate substrate and the Mg-nucleotide substrate induces a significant conformational change in the enzyme, often described as a hinge-bending motion. This change brings the two substrates into close proximity within the active site, creating the optimal environment for phosphoryl transfer. It is also theorized that the magnesium ion may play a role in promoting this domain closure. wikipedia.org

Interestingly, research has shown a magnetic isotope effect of magnesium on PGK activity. The rate of ATP production by PGK is significantly higher in the presence of the magnetic isotope 25Mg2+ compared to the non-magnetic 24Mg2+. This suggests a mechanism involving a radical pair, where the nuclear spin of magnesium influences the reaction kinetics.

Table 1: Role of Magnesium in Phosphoglycerate Kinase Activity

| Function | Description |

| Substrate Formation | Forms the reactive Mg-ATP or Mg-ADP complex. |

| Charge Shielding | Neutralizes the negative charges on the phosphate groups, facilitating nucleophilic attack. ebi.ac.ukwikipedia.org |

| Conformational Change | May assist in the hinge-bending motion that brings substrates together in the active site. wikipedia.org |

| Catalytic Enhancement | The magnetic isotope 25Mg2+ has been shown to increase the rate of ATP synthesis. |

Pyruvate (B1213749) Kinase

Pyruvate kinase (PK) catalyzes the final, irreversible step of glycolysis: the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, producing pyruvate and ATP. wikipedia.org This is a critical regulatory point in the glycolytic pathway. wikipedia.org Like many other kinases, pyruvate kinase has an absolute requirement for a divalent metal ion, with Mg2+ being the physiologically relevant cation, as well as a monovalent cation, typically K+. worthington-biochem.com

The catalytic mechanism of pyruvate kinase involves two Mg2+ ions per active site. One magnesium ion is complexed with the nucleotide substrate, ADP, forming MgADP-. worthington-biochem.com The other Mg2+ ion is thought to be bound to the enzyme and plays a role in the catalytic process. The presence of these metal ions is essential for the proper positioning of the substrates in the active site and for enhancing the reaction rate. wikipedia.org

The Mg2+ ion complexed with ADP helps to lower the electrostatic repulsion between the negatively charged phosphate groups of PEP and ADP, facilitating the nucleophilic attack of the β-phosphoryl oxygen of ADP on the phosphorus atom of PEP. The reaction proceeds in two steps: first, the phosphoryl group is transferred to ADP to form ATP and the enolate of pyruvate, and second, the enolate is protonated to yield pyruvate. ebi.ac.uk

The binding of Mg2+ and K+ induces a conformational change in the enzyme that is necessary for its catalytic activity. In the absence of K+, the kinetic mechanism of the enzyme changes from random to ordered, indicating the importance of the monovalent cation in creating the active conformation. While other divalent cations like Mn2+ can also activate pyruvate kinase, sometimes more effectively than Mg2+, magnesium is considered the primary physiological activator. wikipedia.org

Table 2: Function of Divalent and Monovalent Cations in Pyruvate Kinase

| Ion | Role in Catalysis |

| Mg2+ (first ion) | Forms a complex with ADP (MgADP-) to act as the substrate. worthington-biochem.com |

| Mg2+ (second ion) | Binds to the enzyme and participates in the catalytic mechanism. |

| K+ | Induces and stabilizes the active conformation of the enzyme, increasing the affinity for substrates. |

Glycolytic Enzymes (e.g., Hexokinase, Phosphofructokinase, Aldolase, Enolase)

Magnesium ions play a pivotal role in the function of several other key glycolytic enzymes, either as a direct component of the reactive substrate or as a cofactor for enzyme stability and activity.

Hexokinase: This enzyme catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. The true substrate for hexokinase is not ATP itself, but the Mg-ATP complex. The magnesium ion is crucial for shielding the negative charges on the phosphate groups of ATP, which facilitates the nucleophilic attack by the hydroxyl group of glucose. This interaction makes ATP a more effective phosphate donor. The binding of glucose induces a conformational change in hexokinase that brings the Mg-ATP complex into the active site, preventing the wasteful hydrolysis of ATP. proteopedia.org

Phosphofructokinase (PFK): As a major regulatory point in glycolysis, PFK catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. wikipedia.org Similar to hexokinase, the substrate for PFK is the Mg-ATP complex. PFK is allosterically inhibited by high concentrations of ATP. wikipedia.org Free Mg2+ can act as a mixed inhibitor with respect to Mg-ATP, but it can also alleviate the substrate inhibition caused by high concentrations of Mg-ATP. The active site of PFK from E. coli has been shown to have residues that interact with both the fructose-6-phosphate and the Mg-ATP substrates. wikipedia.org

Aldolase: This enzyme is responsible for the cleavage of fructose-1,6-bisphosphate into two triose phosphates: glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. wikipedia.org While mammalian aldolases typically use a lysine (B10760008) residue in a covalent catalysis mechanism, many bacteria and fungi utilize a class of aldolases that are metalloenzymes, requiring a divalent cation like Mg2+ for activity. wikipedia.org In these enzymes, the magnesium ion is involved in stabilizing the intermediates of the reaction.

Enolase: Enolase catalyzes the reversible dehydration of 2-phosphoglycerate to phosphoenolpyruvate, a high-energy intermediate. proteopedia.org This metalloenzyme requires two divalent metal ions per active site for maximal activity, with Mg2+ being the most effective activator. researchgate.net One magnesium ion, the "conformational" ion, binds with high affinity and is thought to be important for maintaining the proper structure of the active site. virginia.edu The second, "catalytic" ion binds after the substrate and is directly involved in the catalytic mechanism, likely by stabilizing the enolate intermediate. virginia.edu

Mg-ATPase Activity and Transport Mechanisms

Mg-ATPases are a class of enzymes that utilize the energy from the hydrolysis of Mg-ATP to drive various cellular processes, including the transport of ions and other molecules across membranes against their concentration gradients. These enzymes are crucial for maintaining cellular homeostasis.

The substrate for these ATPases is the Mg-ATP complex. Kinetic studies have shown that Mg-ATPases are multi-sited enzyme systems. Free ATP and free Mg2+ can act as modifiers of enzyme activity, sometimes having a dual effect of activation or inhibition depending on their concentrations. For instance, in the case of MgtA, a P-type ATPase from bacteria, the enzyme's activity is highly sensitive to the concentration of free Mg2+, which acts as an inhibitor at higher concentrations. elifesciences.org

P-type ATPases, a major family of ion transporters, undergo a cycle of conformational changes driven by the phosphorylation and dephosphorylation of a key aspartate residue in the enzyme. elifesciences.org In the context of magnesium transport, these enzymes facilitate the movement of Mg2+ across the cell membrane. For example, some Mg-ATPases function as Mg2+ importers, actively bringing magnesium into the cell. The stoichiometry of transport for some Mg-ATPases has been determined to be one Mg2+ ion transported for every molecule of ATP hydrolyzed.

The activity of some Mg2+ transport systems is also linked to the gradients of other ions. For example, Na+-dependent Mg2+ efflux requires internal ATP, suggesting that ATP may catalyze the process through phosphorylation of the transporter protein. annualreviews.org

Intermolecular Coulombic Decay (ICD) in this compound Reactions

Recent advancements in spectroscopic techniques have provided deeper insights into the intricate interactions between magnesium and ATP at the electronic level. One such technique is Intermolecular Coulombic Decay (ICD) spectroscopy, which has been used to probe the solvation shell of the magnesium ion when complexed with ATP in an aqueous environment. desy.de

ICD is a process where a highly excited atom or molecule relaxes by transferring its excess energy to a neighboring atom or molecule, causing the neighbor to ionize. In the context of Mg-ATP, when a core electron of the magnesium ion is ionized (for example, a 1s electron), the resulting highly excited Mg2+* ion can relax. This relaxation energy is then transferred to a neighboring molecule, such as a water molecule in the solvation shell or a part of the ATP molecule itself, leading to the emission of a low-energy electron, known as an ICD electron. arxiv.org

The energy of these ICD electrons is highly sensitive to the immediate chemical environment of the magnesium ion. By analyzing the ICD spectra, researchers can gain detailed, site-specific information about the coordination environment of Mg2+ in its various complexes with ATP. desy.de This technique has been instrumental in demonstrating ligand exchange in the Mg2+–ATP coordination sphere. arxiv.org

The application of ICD, in conjunction with liquid-jet photoemission spectroscopy, has allowed for the quantitative analysis of the interaction of magnesium ions with the different phosphate groups of ATP, and has even suggested an interaction with the adenine ring. desy.de These studies provide a comprehensive view of the electronic structure of Mg-ATP complexes, which is fundamental to understanding the molecular mechanisms of phosphorylation and dephosphorylation reactions that are central to cellular energy transfer. desy.de

Cellular and Molecular Functions Mediated by Magnesium Atp

Bioenergetics and Cellular Energy Transfer

The primary role of Mg-ATP in bioenergetics is to serve as the main energy currency of the cell. The hydrolysis of the high-energy phosphate (B84403) bonds in Mg-ATP releases a significant amount of energy that drives numerous metabolic reactions. basicmedicalkey.com This process is integral to the ATP-ADP cycle, where the energy from the breakdown of fuel molecules is used to regenerate ATP from ADP, ensuring a constant supply of energy for cellular activities. basicmedicalkey.com

Regulation of Oxidative Phosphorylation and Mitochondrial Respiration

Mg-ATP plays a pivotal role in the regulation of oxidative phosphorylation, the primary pathway for ATP synthesis in the mitochondria. The F0/F1-ATP synthase, the enzyme complex responsible for the final step of ATP production, is activated by mitochondrial Mg²⁺. rsc.org The availability of Mg-ATP and its counterpart, Mg-ADP, influences the rate of mitochondrial respiration. An increase in metabolic activity leads to a higher rate of Mg-ATP hydrolysis, releasing ADP and magnesium, which in turn stimulates mitochondrial ATP synthase to ramp up ATP production. pnas.org This feedback mechanism effectively adjusts the rate of oxidative phosphorylation to meet the cell's energy demands. pnas.org Furthermore, the transport of ATP and ADP across the inner mitochondrial membrane, a critical step for cellular energy distribution, is mediated by the ADP/ATP carrier, which exchanges free nucleotides. The concentration of Mg²⁺ within the mitochondrial matrix, which is significantly higher than in the cytosol, influences this exchange and the activity of ATP synthase, which utilizes Mg-ADP as its substrate. pnas.orgpnas.org

Glycolysis and ATP Production

In the cytoplasm, Mg-ATP is essential for glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), yielding a small amount of ATP. Several key enzymes in the glycolytic pathway, including hexokinase, phosphofructokinase, and pyruvate kinase, require Mg-ATP as a substrate. rsc.org For instance, in the initial step of glycolysis, hexokinase utilizes Mg-ATP to phosphorylate glucose, trapping it within the cell and priming it for subsequent reactions. libretexts.org Magnesium ions are crucial for this process as they stabilize the negatively charged phosphate groups of ATP, facilitating their transfer by these kinases. rsc.org A deficiency in intracellular Mg²⁺ can impair the efficiency of glycolysis and consequently affect the cell's energy supply. rsc.org

Signal Transduction and Regulatory Roles

Beyond its fundamental role in energy metabolism, Mg-ATP is a key player in cellular signaling and regulation. It acts as a phosphate donor in phosphorylation cascades and influences the activity of various channels and enzymes involved in signal transduction.

Substrate for Kinases in Signaling Cascades

Protein kinases, a large family of enzymes that regulate a multitude of cellular processes, utilize Mg-ATP as their primary substrate to phosphorylate target proteins. nih.gov This phosphorylation event can activate or inhibit the target protein, initiating a signaling cascade that can modulate diverse cellular functions, such as cell growth, differentiation, and apoptosis. wikipedia.org The magnesium ion is critical for kinase activity; it helps to properly orient the ATP molecule within the active site of the kinase and facilitates the transfer of the gamma-phosphate group to the substrate. nih.gov The presence of Mg²⁺ can enhance the binding affinity of ATP to protein kinases, thereby promoting the phosphorylation reaction. In fact, for some kinases like cyclin-dependent kinase 2 (CDK2), Mg²⁺ acts as both an activator by facilitating phosphoryl transfer and an inhibitor by suppressing the release of the product, ADP.

Involvement in Adenylate Cyclase Pathways and Second Messenger Production

Mg-ATP is the substrate for adenylyl cyclase, a key enzyme in G protein-coupled receptor (GPCR) signaling pathways. wikipedia.orgnih.gov Upon activation by a G-protein, adenylyl cyclase converts Mg-ATP into cyclic AMP (cAMP), a ubiquitous second messenger. nih.gov This reaction requires magnesium ions not only as part of the ATP complex but also as a free cofactor. nih.gov The production of cAMP initiates a cascade of events, including the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, leading to changes in gene expression and cellular function. japsonline.com Therefore, Mg-ATP is essential for the generation of this critical second messenger that is involved in a wide range of physiological processes. japsonline.com

Modulation of Ion Channel Activity (e.g., ATP-Sensitive Potassium Channels)

Mg-ATP is a crucial regulator of various ion channels, including the ATP-sensitive potassium (K-ATP) channels. wikipedia.org These channels link the metabolic state of the cell to its electrical activity. jci.org In pancreatic beta-cells, for example, high levels of intracellular Mg-ATP lead to the closure of K-ATP channels, causing membrane depolarization and subsequent insulin (B600854) release. wikipedia.org The regulation of K-ATP channels is complex, with ATP binding to the Kir6.2 subunit causing channel inhibition, while the binding of Mg-ADP or the hydrolysis of Mg-ATP at the SUR subunit enhances channel activity. royalsocietypublishing.org Studies have shown that both the free form of ATP (ATP⁴⁻) and the magnesium-bound form (Mg-ATP) can inhibit K-ATP channels, although the inhibition is enhanced in the presence of magnesium. nih.gov The interaction between Mg-ATP and K-ATP channels is a critical mechanism for cellular homeostasis and response to metabolic changes. mdpi.com

Nucleic Acid Synthesis and Integrity

The synthesis of DNA and RNA are cornerstone processes for life, ensuring the faithful replication and expression of the genetic code. Mg-ATP is indispensable for these functions, providing both the energy and the substrate required by the enzymatic machinery.

The replication of DNA is a complex process that relies on the precise action of DNA polymerases. These enzymes catalyze the addition of deoxynucleoside triphosphates (dNTPs) to a growing DNA strand. The biologically active form of the substrate for this reaction is often the Mg-dNTP complex. Magnesium ions play a multifaceted role in this process.

Two key magnesium ions are typically found at the active site of DNA polymerase. researchgate.net One Mg²⁺ ion coordinates with the 3'-hydroxyl group of the primer and the α-phosphate of the incoming dNTP, facilitating the nucleophilic attack that forms the new phosphodiester bond. The second Mg²⁺ ion interacts with the β- and γ-phosphates of the dNTP, helping to stabilize the pyrophosphate leaving group and orient the substrate for catalysis. quora.com This two-metal ion mechanism is a conserved feature among DNA and RNA polymerases. researchgate.net

| Okazaki Fragments | ATP is required for the synthesis and subsequent joining of Okazaki fragments during lagging strand synthesis. | Studies in isolated nuclei show that while other nucleotides can stimulate synthesis, ATP is crucial for the formation of high molecular weight DNA from these fragments. |

The transcription of DNA into RNA is carried out by RNA polymerases, enzymes that, like their DNA-focused counterparts, are critically dependent on magnesium. Mg-ATP serves a dual role in this process: it is one of the four ribonucleoside triphosphate substrates required to build the RNA molecule, and the magnesium ion is an essential cofactor for the polymerase's catalytic activity. wikipedia.org

The catalytic mechanism of RNA polymerase also involves two Mg²⁺ ions in its active site. The first Mg²⁺ ion interacts with the α-phosphate of the incoming nucleoside triphosphate (NTP), positioning it for the nucleophilic attack by the 3'-hydroxyl of the growing RNA chain. The second Mg²⁺ ion helps to stabilize the pyrophosphate product that is released upon the formation of the phosphodiester bond. This coordination by magnesium ions is crucial for stabilizing the transition state of the reaction, thereby lowering the activation energy and allowing for efficient polymerization. quora.com The presence of Mg²⁺ is so fundamental that its removal significantly inhibits the transcription process. brainly.com All cellular RNA polymerases utilize Mg-ATP and the other NTPs as substrates for synthesizing RNA transcripts. mdpi.com

Table 2: Role of Magnesium ATP in RNA Synthesis

| Component/Process | Function of this compound | Research Finding |

|---|---|---|

| RNA Polymerase | Serves as an essential cofactor for the catalytic activity of the enzyme. | Two Mg²⁺ ions are coordinated by aspartate residues in the active site, which are crucial for the polymerization reaction. |

| Substrate (NTPs) | ATP, along with GTP, CTP, and UTP, is a monomeric building block for the new RNA strand. wikipedia.org | RNA polymerases utilize Mg-NTP complexes as the substrates for transcription. |

| Catalytic Mechanism | Mg²⁺ ions stabilize the negative charges on the phosphate groups of the incoming NTP and the pyrophosphate leaving group. quora.com | This stabilization of the transition state is a key aspect of catalysis, enabling the rapid addition of nucleotides. quora.com |

| Enzyme-DNA Complex | Mg²⁺ ions on the exterior of the polymerase may help stabilize the interaction between the enzyme and the DNA template. brainly.com | The positive charge of the magnesium ions helps to neutralize the negatively charged DNA backbone, facilitating binding and bending of the template DNA. brainly.com |

Role in DNA Replication

Function in Motor Proteins and Cellular Motility

Cellular movement, from the transport of intracellular cargo to the contraction of muscles, is powered by a class of enzymes known as motor proteins. These proteins convert the chemical energy stored in Mg-ATP into mechanical work.

Kinesins are motor proteins that "walk" along microtubule tracks to transport various cellular cargoes, such as organelles and vesicles. wikipedia.org This movement is a processive, step-wise motion driven by the hydrolysis of Mg-ATP. wikipedia.orgarxiv.org The kinesin motor domain contains the binding sites for both the microtubule and for ATP.

The cycle of kinesin movement is tightly coupled to the binding and hydrolysis of Mg-ATP. nih.gov When a kinesin head is bound to a microtubule, the binding of Mg-ATP induces a conformational change in a region called the neck linker. nih.govelifesciences.org This change propels the other, unbound head forward to the next binding site on the microtubule, an 8 nm step. elifesciences.org Following this, the hydrolysis of ATP to ADP and inorganic phosphate (Pi) in the now-trailing head weakens its affinity for the microtubule, leading to its detachment. nih.gov The cycle then repeats, with the new leading head binding ATP. The presence of Mg²⁺ is crucial, as Mg-ATP is the active substrate, and its hydrolysis is what drives the conformational changes necessary for motility. nih.gov

Myosin is the motor protein responsible for muscle contraction and is also involved in other forms of cellular movement. It interacts with actin filaments, and this interaction is powered by the hydrolysis of Mg-ATP. The energy released from the hydrolysis of ATP to ADP and Pi causes the myosin head to move into a "cocked" position. unimi.it The subsequent release of phosphate and then ADP drives the "power stroke," where the myosin head pulls on the actin filament, causing the muscle to contract. Magnesium is essential in this process, not only because Mg-ATP is the substrate for the myosin ATPase, but also because Mg²⁺ ions modulate the affinity of myosin for actin and the rate of ADP release.

F1-ATPase is a remarkable rotary motor that is part of the larger ATP synthase complex found in mitochondria. While it typically functions to synthesize ATP, it can also work in reverse, hydrolyzing ATP to pump protons. The hydrolysis of Mg-ATP by the F1 portion drives the rotation of its central gamma subunit. This rotation is a direct demonstration of the conversion of chemical energy from Mg-ATP into mechanical motion. The binding of Mg²⁺ is critical for increasing the affinity of ATP to the enzyme's catalytic site and for facilitating the hydrolysis reaction itself.

Table 3: Function of this compound in Motor Proteins

| Motor Protein | Function of this compound | Mechanism |

|---|---|---|

| Kinesin | Provides the energy for processive movement along microtubules. wikipedia.org | Binding of Mg-ATP to the leading head causes a conformational change that swings the trailing head forward. Hydrolysis to Mg-ADP+Pi leads to detachment of the new trailing head. nih.govelifesciences.org |

| Myosin | Powers muscle contraction and other actin-based motility. | Hydrolysis of Mg-ATP "cocks" the myosin head. The release of products (Pi and ADP) leads to the power stroke, pulling the actin filament. unimi.it |

| F1-ATPase | Drives the rotary motion of the central stalk of the ATP synthase complex. | The binding and hydrolysis of Mg-ATP at catalytic sites on the β subunits induce conformational changes that result in the sequential rotation of the γ subunit. |

Kinesin-Microtubule Motility

This compound and Cellular Magnesium Homeostasis

Magnesium is the second most abundant intracellular cation, and its concentration is tightly regulated. The majority of magnesium within a cell is not free but is bound to other molecules. ATP, due to its high concentration (in the millimolar range) and strong affinity for Mg²⁺, is the most significant intracellular buffer of magnesium. Consequently, the vast majority of cellular ATP exists as the Mg-ATP complex. wikipedia.orgnih.gov

This buffering capacity means that the concentration of free Mg²⁺ is maintained within a narrow range, typically 0.5-1 mM, which is less than 5% of the total cellular magnesium. This stable level of free Mg²⁺ is crucial because it modulates the activity of hundreds of enzymes, ion channels, and signaling pathways. ahajournals.org

The Mg-ATP complex itself is central to the mechanisms that maintain magnesium homeostasis. For example, many of the transporters responsible for moving Mg²⁺ across the plasma membrane or into organelles like mitochondria are ATPases that use Mg-ATP as their energy source. wikipedia.org Therefore, Mg-ATP is required to fuel the very pumps that regulate its own components. wikipedia.org The interplay between free Mg²⁺, Mg-ATP levels, and the energy state of the cell creates a feedback loop. Changes in the cell's metabolic activity, which alter the ratio of ATP to ADP, will in turn shift the equilibrium of Mg²⁺ binding and change the concentration of free Mg²⁺, which can then signal adjustments in metabolic pathways.

Interplay of MgATP, ADP, and Free Mg2+ Concentrations

The cellular functions of MgATP are intrinsically linked to the dynamic equilibrium between MgATP, ADP, and free Mg2+. In virtually every metabolic pathway, enzymes that utilize or synthesize ATP require the presence of magnesium ions for their catalytic action. wikipedia.org ATP has a much higher affinity for Mg2+ than ADP does. pnas.org Consequently, within the cell, the majority of ATP exists in its complexed form, MgATP, while ADP is predominantly found in its free state, particularly in the cytosol. pnas.org This differential binding is a cornerstone of metabolic regulation.

The hydrolysis of MgATP releases energy, ADP, inorganic phosphate (Pi), and Mg2+. Conversely, the synthesis of ATP, primarily through oxidative phosphorylation in the mitochondria, consumes ADP, Pi, and requires the presence of Mg2+ to form the active MgATP complex. pnas.org The mitochondrial ATP synthase utilizes MgADP as its substrate. pnas.orgresearchgate.net The concentrations of these molecules are therefore in a constant state of flux, reflecting the cell's energetic status. An increase in metabolic activity leads to a higher rate of MgATP hydrolysis, thereby increasing the levels of free ADP and Mg2+. pnas.org

Research using 31P-NMR spectroscopy has provided detailed insights into the subcellular concentrations of these key molecules. Studies in sycamore cells have shown that while ATP concentrations can vary significantly, the cytosolic concentrations of free ADP and free Mg2+ are kept remarkably stable and low. pnas.org This homeostasis is crucial, as the concentration of cytosolic free ADP, not the ATP/ADP ratio or total ATP levels, appears to be the primary factor controlling the rate of cell respiration. pnas.org Any small change in cytosolic free ADP directly impacts its import into the mitochondria, thereby modulating the rate of ATP synthesis. pnas.org The stability of cytosolic free Mg2+ is maintained through buffering by binding to various cellular components and by transport into intracellular compartments. wikipedia.org

The interplay is not just about energy production; it also affects the function of numerous enzymes. For instance, adenylate kinase, an enzyme that interconverts MgADP and free ADP with MgATP and free AMP, is regulated by the availability of Mg2+. pnas.org The activity of many kinases and ATPases is dependent on the MgATP complex, where the magnesium ion helps to neutralize the negative charges on the phosphate groups of ATP, facilitating the proper binding of the nucleotide to the enzyme's active site. Alterations in the concentration of free Mg2+ can significantly change the free energy of important phosphate energy-dependent reactions. researchgate.net

Table 1: Subcellular Concentrations of ATP, ADP, and Mg2+ in Sycamore Cells

This table presents data on the distribution and concentration of nucleotides and magnesium in different cellular compartments, illustrating the principles of their interplay.

| Parameter | Cytosol | Mitochondrial Matrix |

| Free ADP Concentration | 20 ± 2 µM | - |

| Mg-complexed ADP (MgADP) Concentration | 9 ± 1 µM | - |

| Percentage of Free ADP | ~71% | - |

| Free ATP Concentration | - | - |

| Mg-complexed ATP (MgATP) Concentration | - | - |

| Percentage of Mg-complexed ATP | >90% | >90% |

| Free Mg2+ Concentration | ~230-670 µM | ~10-fold higher than cytosol |

| Data derived from studies on heterotrophic sycamore cells. pnas.orgpnas.org |

Influence of Cellular Mg2+ Transporters on MgATP Availability for Cellular Processes

The intracellular concentration of Mg2+, a critical factor for the formation of MgATP, is meticulously controlled by a diverse array of magnesium transport proteins. Since the cell membrane is largely impermeable to ions, these transporters are essential for moving Mg2+ into and out of the cell and between different subcellular compartments, such as the mitochondria and endoplasmic reticulum. wikipedia.org By regulating the amount of available intracellular free Mg2+, these transporters directly influence the proportion of ATP that exists as the biologically active MgATP complex.

Cells possess several families of Mg2+ transporters, each with distinct properties and regulatory mechanisms. In prokaryotes, major classes include CorA, MgtA/B, and MgtE. Eukaryotes have their own counterparts and additional systems, including the SLC41 family, CNNM proteins, and the TRPM6/7 channels.

MgtE: This Mg2+-selective channel is involved in maintaining intracellular Mg2+ homeostasis, with its gating regulated by intracellular Mg2+ levels. nih.gov Functional studies have revealed that ATP can directly modulate MgtE activity. ATP binding to the transporter enhances its affinity for intracellular Mg2+, allowing MgtE to function as a more sensitive in vivo Mg2+ sensor. nih.gov This creates a feedback loop where cellular energy status (reflected by ATP levels) can influence the very machinery responsible for providing the Mg2+ needed for ATP's function.

CorA/Mrs2/ALR: The CorA family is widely distributed. In eukaryotes, its homologs include the mitochondrial Mrs2p, which is crucial for Mg2+ influx into the mitochondrial matrix. This is particularly important because the mitochondrial matrix is a primary site of ATP synthesis, and adequate Mg2+ is required to form MgATP for export to the rest of the cell.

SLC41: Homologs of the bacterial MgtE transporter in eukaryotes, the SLC41 family members are known Na+/Mg2+ exchangers, contributing to Mg2+ efflux and thus playing a role in balancing intracellular Mg2+ levels.

TRPM6 and TRPM7: These are unique channel-enzymes that are permeable to Mg2+ and play a central role in total body Mg2+ homeostasis in vertebrates. Their activity is subject to complex regulation, integrating various cellular signals to control Mg2+ influx.

The regulation of these transporters ensures that the cell can maintain a stable, albeit low, cytosolic free Mg2+ concentration (typically 0.5-1.0 mM) despite fluctuations in the extracellular environment or cellular metabolic state. physiology.org This stable pool of free Mg2+ is in equilibrium with the much larger pool of bound magnesium, the majority of which is complexed with ATP. Therefore, the coordinated action of these diverse transporters is fundamental to ensuring that a sufficient supply of Mg2+ is available to complex with newly synthesized ATP, thereby maintaining the MgATP pool required to fuel countless cellular processes, from DNA synthesis to muscle contraction. wikipedia.org

Table 2: Major Families of Cellular Magnesium Transporters

This table summarizes key magnesium transporter families and their primary functions in regulating intracellular Mg2+ availability for processes including MgATP formation.

| Transporter Family | Organism Type | Primary Function | Influence on MgATP Availability |

| CorA | Prokaryotes, Eukaryotes (as Mrs2/ALR) | Mg2+ influx channel | Supplies Mg2+ to cytosol and mitochondria, essential for MgATP formation at sites of synthesis. |

| MgtA/B | Primarily Prokaryotes | P-type ATPase; Mg2+ influx | Actively transports Mg2+ into the cell, increasing the substrate pool for MgATP. |

| MgtE / SLC41 | Prokaryotes (MgtE), Eukaryotes (SLC41) | Gated Mg2+ channel (MgtE); Na+/Mg2+ exchanger (SLC41) | MgtE facilitates Mg2+ influx and is modulated by ATP itself. SLC41 primarily mediates efflux, helping to maintain Mg2+ homeostasis. nih.gov |

| TRPM6 / TRPM7 | Eukaryotes | Mg2+ permeable ion channels | Key regulators of systemic and cellular Mg2+ influx in vertebrates, determining the overall availability of Mg2+ for cellular functions. |

| CNNM | Eukaryotes | Proposed Mg2+ efflux system | May function as a Mg2+/Na+ exchanger, contributing to the fine-tuning of intracellular Mg2+ levels. |

Advanced Research Methodologies for Studying Magnesium Atp

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the structure and dynamics of molecules in solution. It is particularly well-suited for studying the interactions between metal ions and biological ligands like ATP.

Phosphorus-31 NMR (³¹P-NMR) is exceptionally valuable for studying Mg-ATP because it directly probes the phosphorus nuclei at the heart of the interaction. The chemical environment of the α, β, and γ phosphate (B84403) groups of ATP is highly sensitive to the binding of the Mg²⁺ ion.

Coordination States: The binding of Mg²⁺ to the oxygen atoms of the phosphate chain causes a change in the electron distribution around the phosphorus nuclei, resulting in a measurable shift in their resonance frequencies in the ³¹P-NMR spectrum. mdpi.com Magnesium coordinates primarily with the β- and γ-phosphate groups, leading to the most significant chemical shift changes for these moieties upon complexation. mpg.de Titration experiments where Mg²⁺ is added to an ATP solution show a progressive downfield shift of all three phosphate resonances, with the β-phosphate peak exhibiting the most pronounced effect. mdpi.com This confirms that Mg²⁺ binding occurs predominantly in a bidentate fashion (to β- and γ-phosphates) or a tridentate fashion (to α-, β-, and γ-phosphates). mpg.de

Exchange Dynamics: ³¹P-NMR can also provide insights into the kinetics of the Mg-ATP interaction. The observed spectra often reflect a state of fast chemical exchange between free ATP and Mg-ATP. acs.org This means the association and dissociation of the Mg²⁺ ion occur rapidly on the NMR timescale. This rapid exchange results in single, averaged resonance peaks for each phosphate group, whose chemical shifts are a weighted average of the free and bound states. researchgate.net However, under certain conditions, such as intermediate exchange rates, significant line broadening of the peaks is observed, particularly for the β-phosphate resonance. mdpi.comresearchgate.net This broadening provides information about the exchange rates of the Mg²⁺ ion with ATP.

Dissociation Constants (Kd): The sensitivity of ³¹P-NMR chemical shifts to Mg²⁺ binding allows for the determination of the apparent dissociation constant (Kd) of the Mg-ATP complex. nih.gov By measuring the chemical shift difference between the α- and β-ATP peaks (δ αβ), researchers can calculate the proportion of ATP that is complexed with magnesium. This information, when combined with an independent measurement of the free Mg²⁺ concentration (often determined using optical indicators), allows for a precise calculation of the Kd. A combination of ³¹P-NMR and optical absorbance spectroscopy using the indicator dye antipyrylazo III yielded an average Kd value of 50 ± 10 µM under physiological nucleotide levels.

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Coordination | Downfield chemical shifts of ³¹P resonances upon Mg²⁺ addition, especially the β-phosphate. | Indicates Mg²⁺ binds to the β- and γ-phosphate groups. | mdpi.com |

| Exchange | Line broadening of β- and γ-phosphate signals at certain Mg²⁺:ATP ratios. | Reflects intermediate-to-fast exchange dynamics between free and bound states. | mdpi.comresearchgate.net |

| Dissociation Constant (Kd) | Determined to be approximately 50 µM by combining ³¹P-NMR chemical shifts with optical measurements of free Mg²⁺. | Quantifies the binding affinity between Mg²⁺ and ATP under physiological conditions. |

Photoemission spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a sample upon irradiation with high-energy photons. It provides direct information about the electronic structure of molecules.

Liquid-Jet Photoemission Spectroscopy (LJ-PES) is a state-of-the-art method that allows for the direct probing of the electronic structure of molecules in aqueous solutions, mimicking the cellular environment. acs.org This technique has been applied to study the interaction of ATP with Mg²⁺ in water, providing site-specific information. mpg.de

By analyzing the core-level photoelectron spectra, researchers can observe chemical shifts in the binding energies of electrons from specific atoms. In studies of Mg-ATP, spectra for Mg 2p, Mg 2s, P 2p, and P 2s are analyzed. researchgate.net As the concentration ratio of Mg²⁺ to ATP is increased, the peaks corresponding to these core levels shift to higher binding energies. acs.org These element-specific shifts are correlated with the formation of different Mg-ATP complexes, such as [MgATP]²⁻ and [Mg₂ATP]. acs.orgresearchgate.net This demonstrates the technique's sensitivity to the local chemical environment and its ability to identify different coordination species in solution. acs.org Valence photoelectron data also show spectral changes in the features of the phosphate and adenine (B156593) groups of ATP, confirming the interaction with the magnesium cation. researchgate.net

| Core Level | Observation with Increasing Mg²⁺/ATP Ratio | Interpretation | Reference |

|---|---|---|---|

| Mg 2p & Mg 2s | Signal intensity increases and peaks shift to higher binding energy. | Increased formation of Mg-ATP complexes. | acs.orgresearchgate.net |

| P 2p & P 2s | Peaks shift to higher binding energy. | Direct evidence of Mg²⁺ interaction with the phosphate chain. | acs.orgresearchgate.net |

| Valence Band | Spectral features associated with phosphate and adenine units are altered. | Confirms interaction of Mg²⁺ with both the phosphate chain and potentially the adenine ring. | mpg.de |

Intermolecular Coulombic Decay (ICD) is a recently developed spectroscopic tool that provides a highly direct probe of the immediate molecular surroundings of an atom or ion. acs.org In the context of Mg-ATP, ICD spectroscopy is used to analyze the solvation shell of the Mg²⁺ ion. mpg.de The process is initiated by photoionization of a core electron of the magnesium ion (e.g., Mg 1s). The resulting core hole is filled by an electron from an outer shell (e.g., Mg 2s or 2p), and the excess energy is transferred to a neighboring molecule in the first solvation shell (a water molecule or a part of the ATP molecule), causing it to ionize. acs.orgarxiv.org

The detection of these secondary "ICD electrons" is exclusively sensitive to the immediate neighbors of the Mg²⁺ ion. acs.orgarxiv.org Therefore, ICD spectra can sensitively probe ligand exchange in the Mg²⁺-ATP coordination environment. researchgate.net This allows researchers to directly observe the replacement of water molecules in the magnesium ion's hydration shell by the phosphate groups of ATP, providing unique structural information about the complex in its aqueous environment. researchgate.net

While NMR and PES provide exceptionally detailed information, other spectroscopic techniques also contribute to the understanding of Mg-ATP interactions.

X-ray Emission Spectroscopy: This technique has been used to explore Mg²⁺-phosphate interactions in the aqueous phase, offering complementary information on the electronic structure. acs.orgarxiv.org X-ray absorption spectroscopy (XAS) is also a potentially powerful tool, as the magnesium K-edge spectrum is sensitive to the coordination environment of the Mg²⁺ cation. cern.ch

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Studies on creatine (B1669601) kinase have used reaction-induced infrared difference spectroscopy to investigate Mg-ADP binding, suggesting that the interaction does not induce large-scale secondary structure changes in the enzyme. unige.ch For Mg-ATP itself, IR spectroscopy can provide information on the vibrations of the phosphate groups and how they are affected by magnesium binding. acs.orgarxiv.org

Raman Spectroscopy: Raman spectroscopy is another vibrational technique that is sensitive to the environment of molecular subgroups. unige.ch It has been used to study the binding of Mg-ADP to creatine kinase, indicating that the environments of tryptophan and tyrosine residues were not significantly affected during the binding process. unige.ch In studies of compounds analogous to Mg-ATP, such as magnesium ammonium (B1175870) phosphate, Raman spectra help assign vibrational modes, including those related to Mg-O stretching and phosphate group vibrations. mjcce.org.mk

Compound and Ion List

| Name | Formula/Symbol |

| Adenosine (B11128) diphosphate (B83284) | C₁₀H₁₅N₅O₁₀P₂ |

| Adenosine triphosphate | C₁₀H₁₆N₅O₁₃P₃ |

| Antipyrylazo III | C₂₇H₂₇N₅O₁₀S₂ |

| Magnesium | Mg |

| Magnesium ATP | C₁₀H₁₄MgN₅O₁₃P₃ |

| Magnesium Ion | Mg²⁺ |

| Phosphorus-31 | ³¹P |

| Tryptophan | C₁₁H₁₂N₂O₂ |

| Tyrosine | C₉H₁₁NO₃ |

| Water | H₂O |

Photoemission Spectroscopy

Liquid-Jet Photoemission Spectroscopy (LJ-PES) for Electronic Structure and Complex Identification

Structural Biology Approaches

X-ray crystallography has been instrumental in providing high-resolution, three-dimensional structures of MgATP bound to the active sites of various enzymes. These static images offer invaluable insights into the precise coordination of the Mg²⁺ ion, the conformation of the ATP molecule, and the specific amino acid residues involved in binding and catalysis.

Kinetic crystallography, a specialized technique, has allowed researchers to capture intermediates in enzymatic reactions. For instance, in the study of Escherichia coli dethiobiotin (B101835) synthetase, this method was used to observe the enzyme-MgATP-substrate complex and a subsequent phosphorylated intermediate. pnas.org The crystal structures, resolved at 1.9 Å and 1.6 Å respectively, revealed the presence of two magnesium ions in the reaction intermediate, which are crucial for stabilizing the negative charges on the phosphate groups following phosphoryl transfer. pnas.org This transfer was shown to proceed with an inversion of configuration at the phosphorus atom, consistent with an in-line nucleophilic attack. pnas.org

Studies on other enzymes, such as cAMP-dependent protein kinase (PKAc), have further detailed the role of Mg²⁺. In the ternary complex of PKAc with Mg₂ATP and a peptide inhibitor, the magnesium ion at one of the metal binding sites (M2) coordinates with oxygen atoms of the α- and γ-phosphates and the bridging oxygen between the β and γ phosphates. Upon reaction, this coordination changes, reflecting the movement of the γ-phosphate to the substrate. Similarly, the crystal structure of a yeast poly(A) polymerase mutant in complex with MgATP and an RNA oligomer, refined to 1.8 Å resolution, showed a closed conformation where the enzyme makes extensive contact with the substrates. nih.gov

These crystallographic studies consistently highlight key features of MgATP-enzyme interactions. The Mg²⁺ ion is typically coordinated in an octahedral geometry by oxygen atoms from the β- and γ-phosphate groups of ATP and specific residues within the enzyme, such as aspartate and glutamate. pnas.orgias.ac.in This coordination is essential for stabilizing the nucleotide's conformation and facilitating the chemical reaction.

Table 1: Selected Crystallographic Studies of MgATP-Enzyme Complexes

| Enzyme | Organism | Resolution (Å) | Key Findings | PDB ID | Reference |

|---|---|---|---|---|---|

| Dethiobiotin Synthetase | Escherichia coli | 1.6 | Revealed a two-metal ion mechanism for stabilizing the phosphorylated intermediate. | 1DAK | pnas.org |

| cAMP-Dependent Protein Kinase (catalytic subunit) | Not Specified | Not Specified | Showed specific coordination of Mg²⁺ with α- and γ-phosphates, facilitating phosphoryl transfer. | 4DH3 | |

| Poly(A) Polymerase (D154A mutant) | Yeast | 1.8 | Captured a closed enzyme conformation with extensive interactions with MgATP and RNA. | 2Q66 | nih.gov |

| Phosphoglycerate Kinase | Yeast | Not Specified | Indicated interaction of Mg²⁺ with the γ-phosphoryl group and an aspartate residue. | Not Specified | ias.ac.in |

Note: The table is interactive. Clicking on the PDB ID will direct you to the corresponding entry in the Protein Data Bank (where applicable and available).

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, complement experimental data by providing a dynamic view of MgATP interactions. nih.govnih.gov These simulations can model the conformational flexibility of the ATP molecule and the coordination dynamics of the Mg²⁺ ion on timescales that are often inaccessible to experimental techniques.

MD simulations using force fields like CHARMM and AMOEBA have been employed to study MgATP in solution and within the confines of enzyme active sites. aip.orgnih.govaip.org These studies show that the Mg²⁺ ion predominantly coordinates with the β- and γ-phosphate groups of ATP, a finding that aligns with crystallographic data. The simulations also reveal the significant conformational flexibility of the triphosphate chain, which can adopt various folded and extended structures. aip.org The presence of Mg²⁺ tends to favor more compact conformations. aip.org

QM/MM simulations offer a higher level of theory by treating the reactive center (MgATP and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. nih.govnih.gov This approach is crucial for studying chemical reactions like ATP hydrolysis. For instance, QM/MM studies on myosin revealed the roles of specific amino acid residues: Lys185 helps maintain the conformation of the β- and γ-phosphates, while Thr186 and Ser237 coordinate the Mg²⁺ ion, which in turn stabilizes the ATP structure.

These computational models have also been used to evaluate and refine force field parameters to more accurately describe the interactions within the MgATP complex. acs.orgacs.org Accurate parameters are essential for reliable simulations of the conformational balance between different coordination states (e.g., bidentate vs. tridentate coordination of Mg²⁺) and their influence on protein function. acs.orgacs.org

Table 2: Computational Approaches for Studying Mg-ATP Interactions

| Methodology | Key Focus | Findings | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Conformational dynamics of ATP/MgATP in motor proteins. | Mg²⁺ induces more compact ATP structures; characterized diverse coordination states. | aip.orgaip.org |

| MD with Polarizable Force Field (AMOEBA) | Free energy of Mg²⁺ binding to ATP. | Calculated binding free energy in good agreement with experimental values. | nih.gov |

| QM/MM Simulations | ATP hydrolysis mechanism in myosin. | Identified key residues (Lys185, Thr186, Ser237) stabilizing the MgATP complex for reaction. | |

| QM/MM Simulations | ATP hydrolysis in aqueous solution. | Characterized the transition state and elucidated the role of Mg²⁺ in the reaction. | nih.gov |

Note: The table is interactive and provides a summary of different computational studies and their primary outcomes.

A central application of computational chemistry in the study of MgATP is the calculation of the free energy landscape for ATP hydrolysis. These calculations help to elucidate the reaction mechanism and determine the energetic barriers (activation energies) that govern the reaction rate.

QM/MM simulations have been particularly powerful in this area. By mapping the minimum energy path for the reaction, researchers can identify the structure of the transition state and calculate the activation free energy. A study of MgATP hydrolysis in aqueous solution using a QM/MM approach combined with the nudged elastic band method identified a single, four-centered transition state, indicating a concerted reaction mechanism. nih.gov The calculated activation energy was 32.5 kcal/mol, and the reaction free energy was -7.0 kcal/mol, which aligns well with experimental observations of an exothermic reaction. nih.gov

Other computational studies have explored both associative and dissociative mechanisms for ATP hydrolysis. nih.govresearchgate.net In an associative mechanism, a water molecule attacks the γ-phosphorus atom at the same time as the P-O bond is breaking. In a dissociative mechanism, the P-O bond breaks first, forming a metaphosphate intermediate. In aqueous solution, the dissociative mechanism is often found to be energetically more favorable. nih.gov For example, QM/MM simulations of ATP hydrolysis in water showed a lower activation barrier for the dissociative pathway compared to the associative one. nih.gov